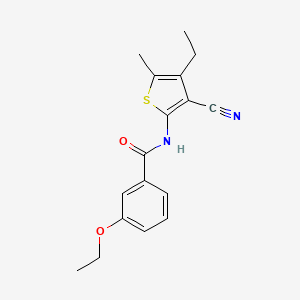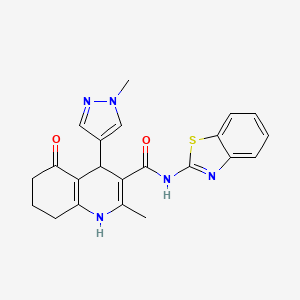![molecular formula C19H24N2O3 B14930527 2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14930527.png)
2-(2,3-Dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a piperazine ring, and a furan moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-(2-furylmethyl)piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The phenoxy and piperazine moieties are known to interact with various receptors and enzymes, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can influence cellular pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine
- N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amine
Uniqueness
2-(2,3-DIMETHYLPHENOXY)-1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C19H24N2O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(2,3-dimethylphenoxy)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H24N2O3/c1-15-5-3-7-18(16(15)2)24-14-19(22)21-10-8-20(9-11-21)13-17-6-4-12-23-17/h3-7,12H,8-11,13-14H2,1-2H3 |
InChI-Schlüssel |
XMZMCGPGYOXHOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930452.png)

![2-[(Phenylcarbamoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14930474.png)
![(4-bromo-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B14930475.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B14930476.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-naphthalen-1-ylthiourea](/img/structure/B14930482.png)
![N-(cyclohexylmethyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B14930483.png)
![4-({3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930488.png)
![3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14930490.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B14930491.png)
![5-[chloro(difluoro)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14930498.png)

![4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14930511.png)
